molecular formula C19H20F2N2O2 B6943503 N-[2-[[2-(2,4-difluorophenyl)morpholin-4-yl]methyl]phenyl]acetamide

N-[2-[[2-(2,4-difluorophenyl)morpholin-4-yl]methyl]phenyl]acetamide

Cat. No.: B6943503
M. Wt: 346.4 g/mol
InChI Key: SDWPFHFXOGOKGU-UHFFFAOYSA-N
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Description

N-[2-[[2-(2,4-difluorophenyl)morpholin-4-yl]methyl]phenyl]acetamide is a synthetic organic compound characterized by the presence of a morpholine ring substituted with a 2,4-difluorophenyl group and an acetamide moiety

Properties

IUPAC Name

N-[2-[[2-(2,4-difluorophenyl)morpholin-4-yl]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-13(24)22-18-5-3-2-4-14(18)11-23-8-9-25-19(12-23)16-7-6-15(20)10-17(16)21/h2-7,10,19H,8-9,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWPFHFXOGOKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1CN2CCOC(C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[2-(2,4-difluorophenyl)morpholin-4-yl]methyl]phenyl]acetamide typically involves the following steps:

    Formation of the Morpholine Derivative: The initial step involves the reaction of 2,4-difluoroaniline with epichlorohydrin to form 2-(2,4-difluorophenyl)morpholine.

    N-Alkylation: The morpholine derivative is then subjected to N-alkylation using benzyl chloride to obtain N-benzyl-2-(2,4-difluorophenyl)morpholine.

    Acetylation: The final step involves the acetylation of the N-benzyl derivative using acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-[[2-(2,4-difluorophenyl)morpholin-4-yl]methyl]phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-[2-[[2-(2,4-difluorophenyl)morpholin-4-yl]methyl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring and difluorophenyl group are crucial for binding to these targets, influencing their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,4-difluorophenyl)ethyl]acetamide
  • N-[2-(2,4-difluorophenyl)morpholin-4-yl]acetamide

Uniqueness

N-[2-[[2-(2,4-difluorophenyl)morpholin-4-yl]methyl]phenyl]acetamide is unique due to the presence of both the morpholine ring and the difluorophenyl group, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in its applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

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